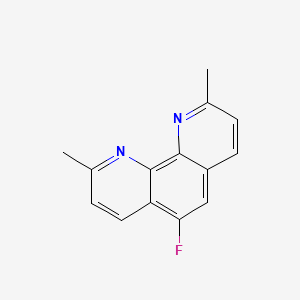

5-Fluoro-2,9-dimethyl-1,10-phenanthroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2,9-dimethyl-1,10-phenanthroline is a fluorinated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry. The presence of fluorine and methyl groups in its structure enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,9-dimethyl-1,10-phenanthroline typically involves the nucleophilic substitution of hydrogen atoms in the 1,10-phenanthroline core with fluorine and methyl groups. One common method is the direct nucleophilic substitution of 4,7-dichloro-1,10-phenanthroline with fluorine-containing reagents under controlled conditions . This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2,9-dimethyl-1,10-phenanthroline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

5-Fluoro-2,9-dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.

Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

Industry: The compound is used in the synthesis of advanced materials and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2,9-dimethyl-1,10-phenanthroline involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules such as DNA and proteins, affecting their structure and function. The compound’s fluorine and methyl groups play a crucial role in enhancing its binding affinity and specificity towards target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,9-Dimethyl-1,10-phenanthroline: Lacks the fluorine substituent, making it less reactive in certain chemical reactions.

4,7-Dichloro-1,10-phenanthroline: Contains chlorine instead of fluorine, leading to different reactivity and applications.

5,6-Dimethyl-1,10-phenanthroline: Similar structure but with different substitution pattern, affecting its chemical properties.

Uniqueness

5-Fluoro-2,9-dimethyl-1,10-phenanthroline is unique due to the presence of both fluorine and methyl groups, which enhance its reactivity, stability, and binding affinity. These properties make it a valuable compound for various scientific and industrial applications.

Activité Biologique

5-Fluoro-2,9-dimethyl-1,10-phenanthroline (often abbreviated as 5-FDMP) is a derivative of phenanthroline known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

5-FDMP is characterized by its unique structure, which includes a fluorine atom at the 5-position and two methyl groups at the 2 and 9 positions. This modification enhances its interaction with biological targets, particularly in the realm of medicinal chemistry.

Anticancer Properties

Research has demonstrated that 5-FDMP exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : PC-3 (prostate), HeLa (cervical), MCF-7 (breast), and HT29 (colon).

- IC50 Values : The compound displayed IC50 values ranging from 30 to 80 μM against these tumor cells, indicating moderate cytotoxicity.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| PC-3 | 18 | Moderate |

| HeLa | 60 | Low |

| MCF-7 | 70 | Low |

| HT29 | 80 | Low |

These results suggest that while the compound is effective against cancer cells, its selectivity for tumor versus normal cells is limited.

The mechanism through which 5-FDMP exerts its anticancer effects appears to involve:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Induction of Apoptosis : Studies indicate that treatment with 5-FDMP leads to increased apoptosis in cancer cells, as evidenced by Annexin V/PI assays.

In Vivo Studies

In vivo experiments using Galleria mellonella and Swiss mice have shown that 5-FDMP is well tolerated at therapeutic doses. Notably:

- Tolerability : No significant adverse effects were observed in animal models when administered doses comparable to those used in clinical settings.

- Tumor Growth : Mice implanted with human-derived tumors showed no significant influence on tumor growth when treated with the compound.

Comparative Studies

Comparative studies involving metal complexes of phenanthroline derivatives have revealed that the addition of metal ions can enhance biological activity. For example:

- Metal Complexes : Complexes formed with copper(II) and silver(I) ions exhibited improved cytotoxicity compared to the free ligand.

Table 2: Comparison of Biological Activity Between Ligand and Metal Complexes

| Compound | IC50 (μM) | Enhancement Factor |

|---|---|---|

| 5-Fluoro-2,9-Dimethyl | 60 | - |

| [Cu(5-FDMP)2] | 25 | 2.4 |

| [Ag(5-FDMP)2] | 30 | 2.0 |

Propriétés

IUPAC Name |

5-fluoro-2,9-dimethyl-1,10-phenanthroline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMWOQOZGVKYGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C3C(=C(C=C2C=C1)F)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.